molecular formula C26H24N4O2 B2864826 7-methyl-N-(4-phenoxyphenyl)-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251586-15-8

7-methyl-N-(4-phenoxyphenyl)-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B2864826
CAS No.: 1251586-15-8
M. Wt: 424.504
InChI Key: LWCKEEPVWZXFPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-N-(4-phenoxyphenyl)-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a 1,8-naphthyridine derivative characterized by:

  • A methyl group at position 5.
  • A 4-phenoxyphenyl substituent at the 4-amine position.
  • A pyrrolidine-1-carbonyl moiety at position 3.

Properties

IUPAC Name

[7-methyl-4-(4-phenoxyanilino)-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O2/c1-18-9-14-22-24(23(17-27-25(22)28-18)26(31)30-15-5-6-16-30)29-19-10-12-21(13-11-19)32-20-7-3-2-4-8-20/h2-4,7-14,17H,5-6,15-16H2,1H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCKEEPVWZXFPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s structural analogs differ primarily in substituents at positions 3 and 4 of the 1,8-naphthyridine core. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituent (Position 4) Substituent (Position 3) Molecular Weight (g/mol) Notes
7-methyl-N-(4-phenoxyphenyl)-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine C₂₇H₂₅N₃O₂ 4-phenoxyphenyl Pyrrolidine-1-carbonyl 423.51 (calculated) Higher lipophilicity due to phenoxy group
L968-0094 (N-(4-chloro-2-fluorophenyl) analog; ) C₂₀H₁₈ClFN₄O 4-chloro-2-fluorophenyl Pyrrolidine-1-carbonyl 392.84 Electronegative substituents enhance polarity
7-methyl-N-(3-methylphenyl)-3-(morpholine-4-carbonyl) analog () C₂₁H₂₂N₄O₂ 3-methylphenyl Morpholine-4-carbonyl 362.42 Morpholine increases polarity vs. pyrrolidine
Compound 3f () C₂₃H₁₈F₃N₃O 4-methoxyphenyl Trifluoromethyl 427.40 Methoxy group improves solubility
Key Observations:

Electron-withdrawing groups (e.g., chloro, fluoro in L968-0094) may enhance binding affinity in polar active sites, whereas electron-donating groups (e.g., methoxy in 3f) improve solubility .

Position 3 Modifications :

  • Pyrrolidine-1-carbonyl (target compound and L968-0094) provides a five-membered amine ring, offering moderate basicity and conformational flexibility.
  • Morpholine-4-carbonyl () introduces an oxygen atom, increasing polarity and hydrogen-bonding capacity, which could improve target engagement in hydrophilic environments .

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